molecular formula C13H23ClN2O4 B6215555 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride CAS No. 2742659-42-1

8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride

Cat. No.: B6215555
CAS No.: 2742659-42-1
M. Wt: 306.78 g/mol
InChI Key: IITQWTJIJBGHSZ-UHFFFAOYSA-N
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Description

“8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride” is a chemical compound . It is used in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .


Synthesis Analysis

The synthesis of this compound involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . The synthesis process is directed towards the preparation of this basic structure in a stereoselective manner .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H20N2O2 . The InChI key is PSDAEKDIOQXLLC-DTORHVGOSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are centered around the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the formula C11H20N2O2 . The InChI key is PSDAEKDIOQXLLC-DTORHVGOSA-N .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride' involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate with methylamine hydrochloride in the presence of a suitable solvent and base.", "Starting Materials": [ "tert-butyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate", "methylamine hydrochloride", "suitable solvent", "base" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate and base in a suitable solvent.", "Step 2: Add methylamine hydrochloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with an acid to obtain the hydrochloride salt of the desired compound.", "Step 4: Isolate and purify the product by recrystallization or chromatography." ] }

CAS No.

2742659-42-1

Molecular Formula

C13H23ClN2O4

Molecular Weight

306.78 g/mol

IUPAC Name

8-O-tert-butyl 1-O-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O4.ClH/c1-12(2,3)19-11(17)15-9-5-6-13(15,8-14-7-9)10(16)18-4;/h9,14H,5-8H2,1-4H3;1H

InChI Key

IITQWTJIJBGHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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